molecular formula C9H5ClFNO B6294331 5-(4-chloro-2-fluorophenyl)oxazole CAS No. 2020663-34-5

5-(4-chloro-2-fluorophenyl)oxazole

Cat. No.: B6294331
CAS No.: 2020663-34-5
M. Wt: 197.59 g/mol
InChI Key: STONARLECHDEPC-UHFFFAOYSA-N
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Description

5-(4-chloro-2-fluorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 4-chloro-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-2-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(4-chloro-2-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-fluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)oxazole
  • 5-(2-fluorophenyl)oxazole
  • 5-(4-bromophenyl)oxazole

Comparison: 5-(4-chloro-2-fluorophenyl)oxazole is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONARLECHDEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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